tert-Butyl 6-cyano-1,4-diazepane-1-carboxylate
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Overview
Description
tert-Butyl 6-cyano-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-cyano-1,4-diazepane-1-carboxylate typically involves the reaction of a suitable diazepane precursor with tert-butyl chloroformate and a cyanating agent. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-cyano-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the diazepane ring.
Reduction: Reduced forms of the cyano group, such as amines.
Substitution: Substituted diazepane derivatives with various functional groups.
Scientific Research Applications
tert-Butyl 6-cyano-1,4-diazepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-cyano-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1,4-diazepane-1-carboxylate
- tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate
- tert-Butyl 4-(cyclohexanecarbonyl)-1,4-diazepane-1-carboxylate
Uniqueness
tert-Butyl 6-cyano-1,4-diazepane-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity compared to other diazepane derivatives. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
tert-butyl 6-cyano-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-5-4-13-7-9(6-12)8-14/h9,13H,4-5,7-8H2,1-3H3 |
InChI Key |
YJALZCSWKDTMRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC(C1)C#N |
Origin of Product |
United States |
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